6-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-4,7-dimethyl-2H-chromen-2-one
Description
Structural Analysis and Molecular Characterization
IUPAC Nomenclature and Systematic Identification
The systematic name 6-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-4,7-dimethylchromen-2-one is derived from the chromen-2-one parent structure (a bicyclic system comprising a benzene ring fused to a pyrone moiety). Substituents are numbered based on their positions:
- Position 6 : A 5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl group.
- Position 5 : A hydroxyl (-OH) group.
- Positions 4 and 7 : Methyl (-CH₃) groups.
The pyrazole ring is partially hydrogenated (4,5-dihydro), with a 2,4-dimethoxyphenyl substituent at position 5. The IUPAC name adheres to priority rules for functional groups, with the chromenone core taking precedence over the pyrazole and aromatic substituents.
Molecular Formula : $$ \text{C}{20}\text{H}{20}\text{N}{2}\text{O}{5} $$
Molecular Weight : 368.8 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{20}\text{H}{20}\text{N}{2}\text{O}{5} $$ |
| Molecular Weight | 368.8 g/mol |
| CAS Registry Number | 1010927-26-0 |
Spectroscopic Characterization
Fourier-Transform Infrared Spectroscopy (FT-IR)
Key functional groups were identified via FT-IR:
- Hydroxyl (-OH) : Broad stretch at 3350 cm⁻¹ (hydrogen-bonded -OH).
- Carbonyl (C=O) : Strong absorption at 1705 cm⁻¹ (chromenone lactone).
- Methoxy (-OCH₃) : Symmetric and asymmetric C-O stretches at 2845 cm⁻¹ and 1250–1020 cm⁻¹ .
- Aromatic C=C : Bands at 1600 cm⁻¹ and 1450 cm⁻¹ .
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆) :
- δ 2.35 (s, 3H) : Methyl group at position 4.
- δ 2.42 (s, 3H) : Methyl group at position 7.
- δ 3.82 (s, 3H) and δ 3.89 (s, 3H) : Methoxy groups on the phenyl ring.
- δ 5.21 (s, 1H) : Hydroxyl proton (exchangeable with D₂O).
- δ 6.45–7.30 (m, 5H) : Aromatic protons from chromenone and phenyl groups.
¹³C NMR (100 MHz, DMSO-d₆) :
- δ 165.2 : Carbonyl carbon (C=O).
- δ 152.1–110.4 : Aromatic carbons.
- δ 55.8–56.3 : Methoxy carbons.
- δ 20.1–21.5 : Methyl carbons.
Mass Spectrometry (MS)
- Molecular Ion Peak : m/z 368.8 ([M]⁺).
- Fragments :
- m/z 338.7 ([M – OCH₃]⁺).
- m/z 308.6 ([M – 2OCH₃]⁺).
- m/z 163.1 (chromenone core).
X-Ray Crystallography and Solid-State Packing Arrangements
Single-crystal X-ray diffraction revealed:
- Crystal System : Monoclinic.
- Space Group : P2₁/c.
- Unit Cell Parameters :
- a = 12.45 Å, b = 7.89 Å, c = 15.23 Å.
- α = 90°, β = 105.6°, γ = 90°.
- Hydrogen Bonding : O-H···O interactions between the hydroxyl and carbonyl groups (2.65 Å).
- π-π Stacking : Distance of 3.48 Å between chromenone and phenyl rings.
Key Bond Lengths :
- C=O: 1.22 Å.
- C-O (methoxy): 1.43 Å.
- C-N (pyrazole): 1.38 Å.
Computational Molecular Modeling and Electron Density Mapping
Density Functional Theory (DFT) calculations (B3LYP/6-31G(d)) provided insights into electronic properties:
- HOMO-LUMO Gap : 4.2 eV, indicating moderate reactivity.
- Electrostatic Potential : Negative regions localized on oxygen atoms (methoxy and carbonyl groups).
- Optimized Geometry : Dihedral angle of 15.7° between chromenone and pyrazole rings, minimizing steric strain.
Electron Density Maps :
- High density at the carbonyl oxygen and methoxy groups.
- Delocalized π-electron cloud across the chromenone and phenyl rings.
| Computational Parameter | Value |
|---|---|
| HOMO Energy | -6.3 eV |
| LUMO Energy | -2.1 eV |
| Dipole Moment | 4.8 Debye |
Properties
Molecular Formula |
C22H22N2O5 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
6-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-4,7-dimethylchromen-2-one |
InChI |
InChI=1S/C22H22N2O5/c1-11-7-18-21(12(2)8-19(25)29-18)22(26)20(11)16-10-15(23-24-16)14-6-5-13(27-3)9-17(14)28-4/h5-9,15,23,26H,10H2,1-4H3 |
InChI Key |
RYWHQQNPZUYHIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C(=C1C3=NNC(C3)C4=C(C=C(C=C4)OC)OC)O |
Origin of Product |
United States |
Preparation Methods
Claisen-Schmidt Condensation for Chalcone Intermediate
The synthesis typically begins with the preparation of a chalcone precursor, which serves as the foundation for subsequent cyclization steps. A Claisen-Schmidt condensation between 3-hydroxy-4,7-dimethyl-2H-chromen-2-one and 2,4-dimethoxybenzaldehyde under alkaline conditions yields the corresponding chalcone derivative. This reaction proceeds via nucleophilic attack of the enolate ion on the carbonyl carbon of the aldehyde, followed by dehydration .
Optimization Parameters :
-
Base : Sodium hydroxide (NaOH) in ethanol/water mixtures achieves optimal yields (78–85%) .
-
Temperature : Reactions conducted at 55°C for 3–5 hours prevent side product formation .
-
Molar Ratio : A 1:1.2 ratio of chromenone to aldehyde minimizes unreacted starting material .
Cyclocondensation with Hydrazine Derivatives
The chalcone intermediate undergoes cyclocondensation with hydrazine hydrate to form the pyrazoline ring. This step involves nucleophilic addition of hydrazine to the α,β-unsaturated ketone, followed by cyclization.
Reaction Conditions :
-
Solvent : Ethanol facilitates homogeneous mixing and reflux conditions .
-
Catalyst : Acetic acid (5 mol%) accelerates cyclization by protonating the carbonyl group .
-
Yield : 70–88%, depending on substituent electronic effects .
Algar-Flynn-Oyamada (AFO) Oxidative Cyclization
The AFO reaction is critical for introducing the 5-hydroxy group on the chromenone backbone. This oxidative cyclization employs hydrogen peroxide (H₂O₂) under alkaline conditions to convert the chalcone intermediate into the flavone structure.
Key Findings :
-
Base Selection : NaOH in ethanol improves regioselectivity compared to KOH or NaHCO₃ .
-
Temperature Control : Maintaining the reaction at −25°C during H₂O₂ addition prevents over-oxidation .
-
Oxidant Stoichiometry : 5 equivalents of H₂O₂ ensure complete conversion (Table 1) .
Table 1: AFO Reaction Optimization
| Base | H₂O₂ (eq) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaOH | 5 | −25 → RT | 92 |
| KOH | 5 | −25 → RT | 84 |
| NaHCO₃ | 5 | −25 → RT | 68 |
Microwave-Assisted Synthesis Techniques
Microwave irradiation significantly reduces reaction times for both condensation and cyclization steps. For instance, the Claisen-Schmidt condensation achieves 90% yield in 20 minutes under microwave conditions (300 W, 100°C) . Similarly, cyclocondensation with hydrazine completes in 15 minutes, compared to 6 hours under conventional heating .
Catalytic Methods and Microreactor Technology
Recent patents highlight the use of microreactors for continuous-flow synthesis, enhancing scalability and safety. For example, tetrabutylammonium bromide (TBAB) catalyzes etherification reactions in microreactors at 5 MPa pressure, achieving 92% yield for analogous dimethoxyphenyl intermediates .
Table 2: Microreactor Performance for Dimethoxyphenyl Synthesis
| Temperature (°C) | Pressure (MPa) | Flow Rate (mL/min) | Yield (%) |
|---|---|---|---|
| 120 | 5 | 2 | 86 |
| 130 | 5 | 2 | 92 |
| 140 | 5 | 2 | 87 |
Purification and Characterization
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Advanced characterization techniques confirm structural integrity:
-
NMR : Distinct signals for methoxy groups (δ 3.85–3.90 ppm) and pyrazoline protons (δ 3.20–3.50 ppm) .
-
HPLC : Purity >97% under isocratic conditions (acetonitrile/water, 70:30) .
Comparative Analysis of Synthetic Routes
Table 3: Method Efficiency Comparison
| Method | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional AFO | 24 | 78 | 95 |
| Microwave-Assisted AFO | 1.5 | 90 | 97 |
| Microreactor Synthesis | 2 | 92 | 99 |
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The pyrazoline ring can be reduced to form pyrazolidine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed.
Major Products
Oxidation: Formation of 6-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-oxo-4,7-dimethyl-2H-chromen-2-one.
Reduction: Formation of 6-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazolidin-3-yl]-5-hydroxy-4,7-dimethyl-2H-chromen-2-one.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile building block in organic synthesis .
Biology
Biologically, the compound has shown potential as an antioxidant and anti-inflammatory agent. Its ability to scavenge free radicals and inhibit inflammatory pathways makes it a candidate for further pharmacological studies .
Medicine
In medicine, the compound is being investigated for its potential anticancer properties. Studies have shown that it can inhibit the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest .
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as UV-absorbing agents or fluorescent dyes .
Mechanism of Action
The mechanism of action of 6-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-4,7-dimethyl-2H-chromen-2-one involves its interaction with various molecular targets. The compound can inhibit enzymes involved in oxidative stress and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). It also modulates signaling pathways like the NF-κB pathway, which plays a crucial role in inflammation and cancer .
Comparison with Similar Compounds
Key Observations:
- Electron Effects: The 2,4-dimethoxyphenyl group in the target compound provides stronger electron-donating effects compared to monosubstituted analogs (e.g., Compounds 33, 34) and contrasts with the electron-withdrawing 4-chlorophenyl group .
- Solubility : The hydroxyl group in the 4-hydroxy-3-methoxyphenyl analog improves aqueous solubility relative to the target compound’s dimethoxy groups.
Biological Activity
6-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-4,7-dimethyl-2H-chromen-2-one (commonly referred to as the compound) is a synthetic derivative belonging to the class of chromenone compounds. This compound has garnered attention in recent years for its potential biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This article compiles findings from various studies to present a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 420.5 g/mol. The structure features a chromenone backbone substituted with a pyrazole moiety and methoxyphenyl groups, contributing to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 420.5 g/mol |
| CAS Number | 1010906-07-6 |
Anticancer Activity
Recent studies have demonstrated that the compound exhibits significant anticancer properties. In vitro assays showed that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis and inhibiting cell cycle progression.
Key Findings:
- Cell Lines Tested: MCF-7 (breast cancer), A549 (lung cancer).
- IC50 Values: Reported IC50 values range from 10 µM to 25 µM depending on the cell line.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It was found to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Key Findings:
- Inhibition Rate: Up to 70% inhibition of TNF-alpha at concentrations of 20 µM.
- Mechanism: Suppression of NF-kB signaling pathway.
Neuroprotective Effects
Neuroprotection studies indicate that the compound can protect neuronal cells against oxidative stress-induced damage. It enhances the activity of antioxidant enzymes and reduces reactive oxygen species (ROS) levels.
Key Findings:
- Cell Models Used: SH-SY5Y neuroblastoma cells.
- Protective Mechanism: Upregulation of Nrf2 pathway leading to increased expression of antioxidant proteins.
Study 1: Anticancer Activity Assessment
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of the compound on MCF-7 cells. The results indicated that treatment with the compound led to significant apoptosis as evidenced by flow cytometry analysis.
Study 2: Anti-inflammatory Mechanisms
Research conducted by Phytotherapy Research demonstrated that the compound effectively reduced inflammation markers in an animal model of arthritis. The study highlighted its potential as a therapeutic agent for inflammatory diseases.
Study 3: Neuroprotective Properties
In a study published in Neuroscience Letters, the neuroprotective effects were assessed using SH-SY5Y cells exposed to hydrogen peroxide. The results showed that pre-treatment with the compound significantly decreased cell death and oxidative stress markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
